Cas no 53666-48-1 (N-(2-chloro-5-nitrophenyl)formamide)

N-(2-chloro-5-nitrophenyl)formamide is a nitro-substituted aromatic formamide derivative with the molecular formula C₇H₅ClN₂O₃. This compound features both chloro and nitro functional groups on the phenyl ring, enhancing its reactivity in electrophilic and nucleophilic substitution reactions. Its structural properties make it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and dyes. The presence of the electron-withdrawing nitro group improves its utility in coupling and condensation reactions. With high purity and stability under controlled conditions, it is suitable for research and industrial applications requiring precise functionalization of aromatic systems. Proper handling is advised due to potential sensitivity to heat and light.
N-(2-chloro-5-nitrophenyl)formamide structure
53666-48-1 structure
商品名:N-(2-chloro-5-nitrophenyl)formamide
CAS番号:53666-48-1
MF:C7H5N2O3Cl
メガワット:200.5792
CID:379793
PubChem ID:143077

N-(2-chloro-5-nitrophenyl)formamide 化学的及び物理的性質

名前と識別子

    • Formamide,N-(2-chloro-5-nitrophenyl)-
    • N-(2-chloro-5-nitrophenyl)formamide
    • EN300-132608
    • 53666-48-1
    • SCHEMBL5462968
    • AKOS000439761
    • CS-0233326
    • DTXSID90201908
    • Formamide, N-(2-chloro-5-nitrophenyl)-
    • CRCYQFWNUVRVCO-UHFFFAOYSA-N
    • インチ: InChI=1S/C7H5ClN2O3/c8-6-2-1-5(10(12)13)3-7(6)9-4-11/h1-4H,(H,9,11)
    • InChIKey: CRCYQFWNUVRVCO-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=C(C=C1[N+](=O)[O-])NC=O)Cl

計算された属性

  • せいみつぶんしりょう: 199.99895
  • どういたいしつりょう: 199.999
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 206
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 74.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

  • 密度みつど: 1.542
  • ふってん: 402.9°C at 760 mmHg
  • フラッシュポイント: 197.4°C
  • 屈折率: 1.651
  • PSA: 72.24

N-(2-chloro-5-nitrophenyl)formamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-132608-10.0g
N-(2-chloro-5-nitrophenyl)formamide
53666-48-1 95%
10g
$1531.0 2023-06-06
TRC
A621015-250mg
N-(2-chloro-5-nitrophenyl)formamide
53666-48-1
250mg
$ 295.00 2022-06-07
Enamine
EN300-132608-0.25g
N-(2-chloro-5-nitrophenyl)formamide
53666-48-1 95%
0.25g
$136.0 2023-06-06
Enamine
EN300-132608-50mg
N-(2-chloro-5-nitrophenyl)formamide
53666-48-1 95.0%
50mg
$65.0 2023-09-30
Aaron
AR01A73T-100mg
N-(2-chloro-5-nitrophenyl)formamide
53666-48-1 95%
100mg
$157.00 2025-02-09
1PlusChem
1P01A6VH-1g
N-(2-chloro-5-nitrophenyl)formamide
53666-48-1 95%
1g
$495.00 2025-03-04
1PlusChem
1P01A6VH-2.5g
N-(2-chloro-5-nitrophenyl)formamide
53666-48-1 95%
2.5g
$918.00 2025-03-04
1PlusChem
1P01A6VH-50mg
N-(2-chloro-5-nitrophenyl)formamide
53666-48-1 95%
50mg
$132.00 2025-03-04
Aaron
AR01A73T-50mg
N-(2-chloro-5-nitrophenyl)formamide
53666-48-1 95%
50mg
$115.00 2025-02-09
A2B Chem LLC
AV54285-2.5g
N-(2-chloro-5-nitrophenyl)formamide
53666-48-1 95%
2.5g
$769.00 2024-04-19

N-(2-chloro-5-nitrophenyl)formamide 関連文献

N-(2-chloro-5-nitrophenyl)formamideに関する追加情報

N-(2-chloro-5-nitrophenyl)formamide (CAS No. 53666-48-1): A Comprehensive Overview

N-(2-chloro-5-nitrophenyl)formamide, with the CAS number 53666-48-1, is a versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a chloro and nitro substituent on a phenyl ring, and a formamide functional group. These features contribute to its diverse chemical properties and potential applications in various scientific and industrial domains.

The chemical structure of N-(2-chloro-5-nitrophenyl)formamide can be represented as C8H6ClN2O2. The presence of the chloro and nitro groups imparts strong electron-withdrawing properties, making this compound highly reactive in various chemical reactions. This reactivity is particularly useful in synthetic chemistry, where N-(2-chloro-5-nitrophenyl)formamide serves as an intermediate in the synthesis of more complex molecules.

In the realm of medicinal chemistry, N-(2-chloro-5-nitrophenyl)formamide has been explored for its potential therapeutic applications. Recent studies have highlighted its role as a precursor in the development of novel drugs targeting various diseases. For instance, researchers at the University of California have investigated the use of N-(2-chloro-5-nitrophenyl)formamide derivatives in the treatment of inflammatory disorders. The nitro group's ability to undergo reduction under physiological conditions makes it an attractive candidate for prodrug strategies, where it can be activated in specific tissues or organs to exert its therapeutic effects.

Moreover, N-(2-chloro-5-nitrophenyl)formamide has shown promise in the field of cancer research. Studies conducted at the National Institutes of Health (NIH) have demonstrated that certain derivatives of this compound exhibit potent antitumor activity against various cancer cell lines. The chloro and nitro substituents contribute to the compound's ability to disrupt cellular processes such as DNA replication and protein synthesis, thereby inhibiting tumor growth. These findings have opened new avenues for the development of targeted cancer therapies.

Beyond its medicinal applications, N-(2-chloro-5-nitrophenyl)formamide has also found utility in materials science and environmental chemistry. In materials science, it has been used as a building block for the synthesis of advanced polymers and coatings with enhanced mechanical and thermal properties. The formamide functional group provides excellent solubility and reactivity, making it suitable for a wide range of applications. In environmental chemistry, researchers have explored the use of N-(2-chloro-5-nitrophenyl)formamide in the development of environmentally friendly catalysts for wastewater treatment processes.

The synthesis of N-(2-chloro-5-nitrophenyl)formamide typically involves a multi-step process that includes nitration and chlorination reactions followed by formylation. Advances in green chemistry have led to the development of more sustainable and efficient synthetic routes, reducing the environmental impact associated with its production. For example, a recent study published in the Journal of Organic Chemistry described a novel method using microwave-assisted synthesis to produce N-(2-chloro-5-nitrophenyl)formamide with high yield and purity while minimizing waste generation.

In conclusion, N-(2-chloro-5-nitrophenyl)formamide (CAS No. 53666-48-1) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure and reactivity make it an invaluable tool in synthetic chemistry, medicinal chemistry, materials science, and environmental chemistry. Ongoing research continues to uncover new applications and optimize existing methods for its production and use, further solidifying its importance in modern scientific research.

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